Cyclohexyl (cyclohexyloxy)acetate
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Overview
Description
Cyclohexyl (cyclohexyloxy)acetate is an organic compound with the molecular formula C14H24O3. It is an ester formed from cyclohexanol and cyclohexyloxyacetic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl (cyclohexyloxy)acetate can be synthesized through the esterification of cyclohexanol with cyclohexyloxyacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters, such as temperature and pressure, can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl (cyclohexyloxy)acetate undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to produce cyclohexanol and cyclohexyloxyethanol.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield cyclohexanol and cyclohexyloxyacetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as the use of hydrochloric acid or sodium hydroxide, are employed to facilitate the hydrolysis reaction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Hydrogenation: Cyclohexanol and cyclohexyloxyethanol.
Hydrolysis: Cyclohexanol and cyclohexyloxyacetic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
Cyclohexyl (cyclohexyloxy)acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexyl (cyclohexyloxy)acetate involves its interaction with specific molecular targets and pathways. For example, in hydrogenation reactions, the compound interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the ester bond, resulting in the formation of alcohols. The specific molecular targets and pathways involved depend on the type of reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Cyclohexyl (cyclohexyloxy)acetate can be compared with other similar compounds, such as:
Cyclohexyl acetate: An ester formed from cyclohexanol and acetic acid, commonly used in the production of fragrances and flavors.
Cyclohexyloxyacetic acid: The acid precursor used in the synthesis of this compound.
Cyclohexanol: An alcohol that serves as a starting material for the synthesis of various esters and other organic compounds
This compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
51122-93-1 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
cyclohexyl 2-cyclohexyloxyacetate |
InChI |
InChI=1S/C14H24O3/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h12-13H,1-11H2 |
InChI Key |
ZXLJTSMVNBLQBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCC(=O)OC2CCCCC2 |
Origin of Product |
United States |
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